![molecular formula C15H17FOSi B1280704 {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol CAS No. 853955-70-1](/img/structure/B1280704.png)
{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol” is a chemical compound with the CAS Number: 853955-70-1 and a linear formula of C15H17FOSi .
Molecular Structure Analysis
The InChI code for “{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol” is 1S/C15H17FOSi/c1-18(2,14-9-7-13(16)8-10-14)15-6-4-3-5-12(15)11-17/h3-10,17H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol” is a solid substance . It has a molecular weight of 260.38 .Scientific Research Applications
Photophysical Properties and Logic Devices
The study of photophysical properties in compounds like {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol is significant. For instance, 1,3,5-Triarylpyrazolines, which share structural similarities with the compound , have been examined for their photophysical properties in various solvents. These compounds function as molecular logic devices, operating on photoinduced electron transfer and internal charge transfer mechanisms (Zammit et al., 2015).
Theoretical Studies and Active Sites
Theoretical studies, such as those conducted using density functional theory, help in understanding the structure-activity relationship and the active sites of molecules. A study on a related compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, using this approach, provides insights into the molecular structure and properties of similar compounds (S. Trivedi, 2017).
Interaction with Alcohols
The interaction of alcohols with compounds like 4-fluorophenylacetylene, which are structurally related to {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol, has been investigated. These studies involve understanding the complexation and hydrogen bonding behavior, which are crucial for various chemical and biological applications (S. Maity et al., 2011).
Palladium Catalyzed Reactions
Palladium-catalyzed C-H halogenation reactions involving multi-substituted arenes, such as (6-Amino-2-chloro-3-fluorophenyl)methanol, reveal the potential for synthesizing complex molecular structures under milder conditions and with higher selectivity. This is applicable to compounds like {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol in synthetic chemistry (Xiuyun Sun et al., 2014).
Refractive Indices Studies
Research on the refractive indices of related compounds in different solvent mixtures, such as the study of 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, helps in understanding the interaction of {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol with solvents. This is vital for applications in materials science and photonics (S. K. Chavan et al., 2016).
Fluorescence Studies
The electronic absorption and fluorescence properties of similar compounds in various environments have been explored. For instance, a study on (4-{(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl}phenyl)methanol and its bioconjugates offers insights into the fluorescence behavior of {2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol in different media, which is crucial for applications in bioimaging and sensing (Anil Kumar Singh et al., 2004).
Safety And Hazards
properties
IUPAC Name |
[2-[(4-fluorophenyl)-dimethylsilyl]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FOSi/c1-18(2,14-9-7-13(16)8-10-14)15-6-4-3-5-12(15)11-17/h3-10,17H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOHTBFNQRVSEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)F)C2=CC=CC=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475304 |
Source
|
Record name | {2-[(4-Fluorophenyl)(dimethyl)silyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol | |
CAS RN |
853955-70-1 |
Source
|
Record name | {2-[(4-Fluorophenyl)(dimethyl)silyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {2-[(4-fluorophenyl)dimethylsilyl]phenyl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.